クリンダマイシンパルミテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin B Palmitate is a semi-synthetic derivative of the antibiotic clindamycin. It is a lincosamide antibiotic used primarily for its antibacterial properties. This compound is particularly effective against anaerobic bacteria and certain protozoans. It is often used in the treatment of serious infections caused by susceptible strains of bacteria, including those resistant to other antibiotics .

科学的研究の応用

Clindamycin B Palmitate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Extensively used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria.

Industry: Employed in the formulation of pharmaceutical products, including oral and topical antibiotics .

作用機序

Target of Action

Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .

Mode of Action

Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .

Biochemical Pathways

By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .

Pharmacokinetics

Clindamycin B Palmitate is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .

Result of Action

The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .

Action Environment

The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .

生化学分析

Biochemical Properties

Clindamycin B Palmitate interacts with various enzymes and proteins in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin B Palmitate has significant effects on various types of cells and cellular processes. It disrupts bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The mechanism of action of Clindamycin B Palmitate involves binding interactions with biomolecules and changes in gene expression. It works primarily by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clindamycin B Palmitate can change over time. It has been observed that both Clindamycin B Palmitate and Clindamycin Hydrochloride reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .

Dosage Effects in Animal Models

In animal models, the effects of Clindamycin B Palmitate can vary with different dosages. Serum levels at or above 0.5 µg/mL can be maintained by oral dosing at a rate of 2.5 mg/lb of Clindamycin B Palmitate every 12 hours .

Metabolic Pathways

Clindamycin B Palmitate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .

Transport and Distribution

Clindamycin B Palmitate is transported and distributed within cells and tissues. It is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid .

Subcellular Localization

The subcellular localization of Clindamycin B Palmitate is primarily in the cytoplasmic membrane, where it undergoes post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Clindamycin B Palmitate is synthesized through the esterification of clindamycin with palmitic acid. The process involves the following steps:

Dissolution: Clindamycin is dissolved in an appropriate solvent.

Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.

Purification: The resulting ester is purified through column chromatography to remove impurities.

Recrystallization: The purified ester is recrystallized by adjusting the pH with diluted hydrochloric acid and cooling the solution

Industrial Production Methods: The industrial production of Clindamycin B Palmitate follows a similar process but on a larger scale. The key steps include:

Bulk Esterification: Large quantities of clindamycin and palmitic acid are reacted in industrial reactors.

Continuous Purification: The ester is continuously purified using industrial-scale chromatography.

Crystallization and Drying: The final product is crystallized and dried to obtain high-purity Clindamycin B Palmitate

化学反応の分析

Types of Reactions: Clindamycin B Palmitate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.

Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products:

Hydrolysis: Clindamycin and palmitic acid.

Oxidation: Oxidized derivatives of Clindamycin B Palmitate.

Substitution: Halogenated derivatives of Clindamycin B Palmitate.

類似化合物との比較

- Lincomycin

- Clindamycin Hydrochloride

- Clindamycin Phosphate

特性

CAS番号 |

68206-99-5 |

|---|---|

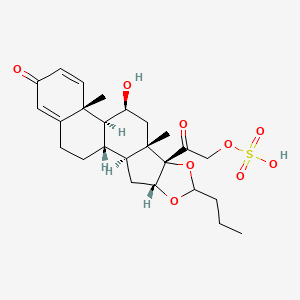

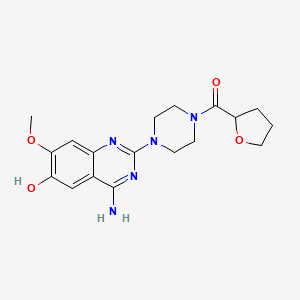

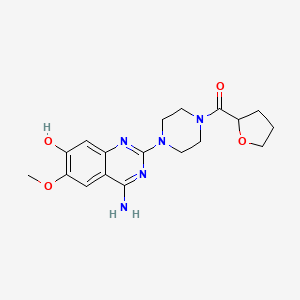

分子式 |

C33H61ClN2O6S |

分子量 |

649.369 |

IUPAC名 |

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |

InChI |

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |

InChIキー |

LSOHVGOQENSEGU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |

同義語 |

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)